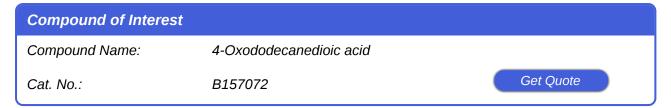


4-Oxododecanedioic Acid in Fusarium fujikuroi: An Emerging Metabolite

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium fujikuroi, a plant-pathogenic fungus, is renowned for its complex secondary metabolism, producing a diverse array of bioactive compounds. While well-known for synthesizing phytohormones like gibberellins and mycotoxins such as fusaric acid and bikaverin, recent findings have identified **4-oxododecanedioic acid** as a constituent of its metabolome. This dicarboxylic acid represents a less-explored facet of F. fujikuroi's biochemistry. Although detailed research on its biosynthesis, regulation, and biological role in the fungus is still in its nascent stages, this guide consolidates the current knowledge and outlines the necessary experimental frameworks for its future investigation.

Chemical Profile

4-Oxododecanedioic acid is a C12 dicarboxylic acid containing a ketone group at the fourth carbon position. Its chemical structure imparts bifunctional reactivity, with two carboxylic acid groups and a central ketone, suggesting its potential as a versatile precursor in various metabolic pathways or as a bioactive molecule itself.

Table 1: Chemical Properties of 4-Oxododecanedioic Acid



Property	Value
Molecular Formula	C12H20O5
Molecular Weight	244.28 g/mol
CAS Number	30828-09-2

Current Understanding of 4-Oxododecanedioic Acid in Fusarium fujikuroi

The presence of **4-oxododecanedioic acid** in Fusarium fujikuroi (synonym Fusarium moniliforme) has been confirmed through metabolomic analyses. It was first reported as a novel fatty acid isolated from the mycelium of Fusarium moniliforme Sheld[1]. This discovery has been cataloged in chemical and natural product databases, confirming its status as a fungal metabolite[2][3].

However, the scientific literature currently lacks in-depth studies on this specific compound within F. fujikuroi. Key areas that remain to be elucidated include:

- Biosynthetic Pathway: The enzymatic machinery and genetic clusters responsible for the synthesis of 4-oxododecanedioic acid in F. fujikuroi are unknown.
- Regulatory Networks: The signaling pathways and transcriptional regulators that control its production have not been identified.
- Quantitative Production: Data on the yield and optimal culture conditions for the production of 4-oxododecanedioic acid by F. fujikuroi are not available.
- Biological Function: Its role in the fungus's lifecycle, pathogenicity, or interaction with its host plants is yet to be determined.

Proposed Experimental Protocols for Future Research

To address the existing knowledge gaps, a systematic investigation of **4-oxododecanedioic acid** in F. fujikuroi is required. The following experimental protocols provide a roadmap for



researchers in this area.

Fungal Culture and Metabolite Extraction

A standardized protocol for the cultivation of F. fujikuroi and subsequent extraction of metabolites is crucial for reproducible results.

Protocol 1: Cultivation and Extraction

- Fungal Strain: Fusarium fujikuroi wild-type strain (e.g., IMI58289).
- Culture Medium: Potato Dextrose Broth (PDB) or a defined synthetic medium to facilitate metabolic studies.
- Incubation: Inoculate the liquid medium with fungal spores or mycelial fragments and incubate at 28°C with shaking (180 rpm) for 7-10 days.
- Harvesting: Separate the mycelium from the culture broth by filtration.
- Extraction:
 - Mycelium: Lyophilize the mycelium, grind it into a fine powder, and perform a solvent extraction using a mixture of methanol, chloroform, and water.
 - Culture Filtrate: Perform a liquid-liquid extraction using a non-polar solvent such as ethyl acetate.
- Concentration: Evaporate the solvent from the extracts under reduced pressure to obtain the crude metabolite mixture.

Isolation and Identification

Purification and structural elucidation of **4-oxododecanedioic acid** from the crude extract are necessary for its unambiguous identification.

Protocol 2: Compound Isolation and Identification



- Chromatography: Subject the crude extract to column chromatography using silica gel,
 eluting with a gradient of hexane and ethyl acetate to separate fractions based on polarity.
- Further Purification: Use High-Performance Liquid Chromatography (HPLC) with a C18 column to purify the fraction containing **4-oxododecanedioic acid**.
- Structural Elucidation:
 - Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (e.g., LC-QTOF-MS).
 - Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

Quantification of 4-Oxododecanedioic Acid

Developing a quantitative method is essential for studying the regulation of its production.

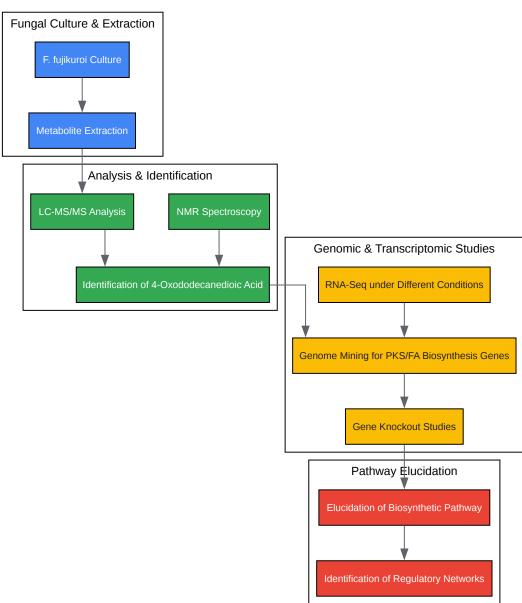
Protocol 3: Quantitative Analysis

- Analytical Standard: Obtain or synthesize pure 4-oxododecanedioic acid to serve as a standard for calibration curves.
- LC-MS/MS Method Development: Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method in Multiple Reaction Monitoring (MRM) mode for the detection and quantification of 4-oxododecanedioic acid in fungal extracts.
- Sample Analysis: Analyze extracts from F. fujikuroi cultures grown under various conditions (e.g., different nutrient sources, pH levels, incubation times) to determine the production profile of the target metabolite.

Hypothetical Biosynthetic and Signaling Pathways

While the specific pathways for **4-oxododecanedioic acid** are unknown, we can propose hypothetical models based on known fungal secondary metabolism. These models can serve as a basis for future experimental design, such as gene knockout studies and transcriptomic analyses.





Hypothetical Workflow for Investigating 4-Oxododecanedioic Acid

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Caption: Proposed experimental workflow for the comprehensive study of **4-oxododecanedioic acid** in F. fujikuroi.

Conclusion and Future Directions

The identification of **4-oxododecanedioic acid** in Fusarium fujikuroi opens up a new avenue of research into the secondary metabolism of this important fungal species. While current knowledge is limited to its existence, the path forward is clear. A concerted effort employing modern analytical and molecular biology techniques, as outlined in this guide, is necessary to uncover its biosynthesis, regulation, and biological function. Such studies will not only enhance our fundamental understanding of fungal biochemistry but also have the potential to reveal novel bioactive compounds with applications in medicine and agriculture. The exploration of this lesser-known metabolite could unveil new roles for dicarboxylic acids in fungal physiology and host-pathogen interactions.

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